1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione
Description
Historical Context and Development
1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione belongs to the broader family of barbituric acid derivatives, which trace their origins to Adolf von Baeyer’s 1864 synthesis of barbituric acid. While barbituric acid itself lacked pharmacological activity, its structural modifications laid the groundwork for derivatives with diverse applications. The introduction of aryl and alkyl substituents at specific positions on the pyrimidine-2,4,6-trione core became a focal point of 20th-century medicinal chemistry.
The specific substitution pattern of this compound reflects advancements in heterocyclic synthesis during the mid-20th century, when researchers explored methoxy-phenyl groups to modulate electronic and steric properties. Unlike early barbiturates like barbital (1903) or phenobarbital (1912), this compound emphasizes structural complexity through its diazinane backbone and para-methoxy aromatic substitution. Its development aligns with efforts to optimize physicochemical properties such as solubility and hydrogen-bonding capacity, critical for applications in materials science and catalysis.
Classification and Nomenclature
The compound’s systematic IUPAC name, This compound , derives from its core structure:
- Diazinane : A six-membered saturated ring containing two nitrogen atoms at positions 1 and 3.
- Trione : Three ketone groups at positions 2, 4, and 6.
- 4-Methoxyphenyl : A phenyl group substituted with a methoxy (-OCH₃) group at the para position.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₀N₂O₄ | |
| Molecular weight | 234.21 g/mol | |
| IUPAC name | This compound |
Alternative designations include 5-(4-methoxyphenyl)barbituric acid in contexts emphasizing its relationship to barbiturate scaffolds. The diazinane nomenclature distinguishes it from simpler pyrimidine triones by specifying the saturated nitrogen-containing ring.
Relationship to Barbituric Acid Derivatives
Structurally, this compound shares the pyrimidine-2,4,6-trione core with barbituric acid but differs in two key aspects:
- Saturation : The diazinane ring is fully saturated, unlike the partially unsaturated barbituric acid.
- Substituents : A 4-methoxyphenyl group replaces the hydrogen at position 1, while position 3 remains unsubstituted.
This structural variation impacts electronic delocalization and conformational flexibility. Comparative studies show that saturation increases ring puckering, altering dipole moments and crystal packing compared to aromatic analogs. The methoxy group enhances lipophilicity (logP ≈ 1.2) while providing a hydrogen-bond acceptor site, factors influencing supramolecular interactions.
Significance in Heterocyclic Chemistry
The compound exemplifies three key themes in heterocyclic chemistry:
- Ring Saturation Effects : The diazinane scaffold’s saturated nature reduces aromaticity, increasing susceptibility to nucleophilic attack at carbonyl groups compared to pyrimidine derivatives.
- Substituent Engineering : The 4-methoxyphenyl group introduces steric bulk and electron-donating effects, modulating reactivity in Michael addition or Knoevenagel condensation reactions.
- Supramolecular Applications : Hydrogen-bonding networks between trione carbonyls and methoxy oxygen enable crystalline frameworks with potential in porous materials.
Recent synthetic routes employ cyclocondensation of 4-methoxyphenylurea with malonic acid derivatives under acidic conditions, achieving yields >70%. Spectroscopic characterization (¹H NMR, IR) confirms regioselective formation of the diazinane ring.
General Overview of Diazinane Compounds
Diazinanes are six-membered saturated rings with two nitrogen atoms. Three isomers exist based on nitrogen positions:
- 1,2-Diazinane : Rare due to strain from adjacent nitrogens.
- 1,3-Diazinane : The scaffold in this compound.
- 1,4-Diazinane (Piperazine) : Widely studied for pharmaceutical applications.
| Property | 1,3-Diazinane | Piperazine (1,4-Diazinane) |
|---|---|---|
| Ring puckering | Chair conformation favored | Boat conformation common |
| Basicity (pKₐ) | ~2.5 (weaker base) | ~9.8 (stronger base) |
| Common derivatives | Barbiturate analogs | Anthelmintics, antipsychotics |
The 1,3-diazinane system in this compound offers a rigid yet flexible platform for designing catalysts or ligands, leveraging its trione groups for metal coordination. Comparative studies with piperazine derivatives highlight its unique electronic profile, with reduced basicity favoring applications in non-polar media.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-17-8-4-2-7(3-5-8)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZJAOVFTGBDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366851 | |
| Record name | 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69457-35-8 | |
| Record name | 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The most common synthetic approach to this compound involves the reaction of 4-methoxybenzaldehyde with urea under acidic conditions. This process proceeds through the formation of an intermediate Schiff base (an imine), which then undergoes cyclization and oxidation to yield the target diazinane-trione compound. The reaction typically requires:
- Strong acid catalyst: Hydrochloric acid or sulfuric acid is used to facilitate the condensation and cyclization steps.
- Elevated temperature: Heating is necessary to drive the cyclization and oxidation forward efficiently.
- Solvent choice: Often carried out in aqueous or mixed solvent systems to optimize yield and purity.
This synthetic pathway is supported by experimental data indicating good yields (up to 90%) and the formation of crystalline products suitable for further characterization.
Specific Experimental Procedure (Literature Example)
A representative experimental procedure reported for closely related compounds (e.g., 1,3,5-tris-(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione) involves:
- Preparation of lithium dibenzylamide in diethyl ether.
- Addition of 4-methoxyphenyl isothiocyanate to the stirred solution.
- Stirring for a short period (e.g., 2 minutes) to form a white precipitate.
- Collection of the precipitate by suction filtration.
- Recrystallization from acetone to obtain pure white crystals.
Although this example describes a tri-substituted analog, the principles apply similarly to the mono-substituted this compound synthesis.
Industrial and Scale-Up Considerations
Industrial synthesis adapts the laboratory method to larger scales, often employing:
- Continuous flow reactors to improve reaction control and throughput.
- Green chemistry principles: Use of environmentally benign solvents and catalysts to reduce waste and hazards.
- Optimization of reaction parameters such as temperature, acid concentration, and reaction time to maximize yield and purity.
Such process optimizations are crucial for commercial viability and sustainability.
Reaction Conditions and Mechanistic Insights
Reaction Conditions Summary Table
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | 4-Methoxybenzaldehyde and urea | High purity reagents recommended |
| Catalyst | Strong acid (HCl or H2SO4) | Facilitates Schiff base formation and cyclization |
| Temperature | Elevated (60–120 °C) | Required for cyclization and oxidation steps |
| Solvent | Water, acetone, or diethyl ether (for intermediates) | Choice affects crystallization and purity |
| Reaction time | 1–4 hours | Depends on scale and temperature |
| Isolation method | Filtration and recrystallization | Purification by recrystallization from acetone or similar solvents |
Mechanistic Overview
- Step 1: Schiff base formation between the aldehyde group of 4-methoxybenzaldehyde and urea's amino group under acidic catalysis.
- Step 2: Cyclization to form the diazinane ring, facilitated by protonation and nucleophilic attack.
- Step 3: Oxidation to form the three keto groups at positions 2, 4, and 6 of the diazinane ring, stabilizing the trione structure.
- Step 4: Crystallization to isolate the pure compound.
This mechanism is consistent with the formation of related triazinane-trione compounds and supported by spectroscopic and crystallographic data.
Characterization and Yield Data
Typical Yields and Purity
- Yields reported for similar compounds are high, around 85–90%.
- Melting points are consistent with literature values (e.g., 530–531 K for tris-substituted analogs).
- Purity is confirmed by recrystallization and spectroscopic methods (NMR, IR, mass spectrometry).
Spectroscopic Data Summary (Representative)
Comparative Table of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acid-catalyzed condensation | 4-Methoxybenzaldehyde + urea | HCl or H2SO4, heat (60–120 °C) | 85–90 | Classical method, scalable |
| Lithium dibenzylamide route | Lithium dibenzylamide + 4-methoxyphenyl isothiocyanate | Diethyl ether, room temp, recrystallization | ~90 | Used for tri-substituted analogs, mild conditions |
| Industrial continuous flow | Same as acid-catalyzed | Optimized flow reactor, green solvents | >90 | Enhanced purity and sustainability |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the diazinane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The 4-methoxyphenyl group in the target compound confers moderate lipophilicity (Clog P ~1.2), lower than alkyl-substituted barbiturates like amobarbital (Clog P 2.1) but higher than pyridine derivatives .
- Polarity : The polar surface area (78.3 Ų) suggests moderate solubility, suitable for crossing biological barriers .
- Biological Activity : Unlike alkyl-substituted barbiturates (e.g., amobarbital), the 4-methoxyphenyl derivative lacks strong sedative effects but shows promise in targeting fatty acid-binding proteins (FABP4 IC₅₀ = 1.1 μM) and cancer cells .
Pharmacological and Biochemical Comparisons
Enzyme Inhibition
- FABP4 Binding: The 4-methoxyphenyl group in this compound enables strong interactions with FABP4’s hydrophobic pocket, achieving an IC₅₀ of 1.1 μM .
- SARS-CoV-2 MPro Inhibition: Pyrimidinone derivatives with similar diazinane cores exhibit IC₅₀ values of 10–50 μM, suggesting the 4-methoxyphenyl group may enhance binding through π-π interactions .
Anticancer Activity
- The anthraquinone-vinylamine analog (Clog P 3.5) demonstrates superior cytotoxicity (70% glioblastoma cell death) compared to the 4-methoxyphenyl derivative, likely due to intercalation with DNA . However, the latter’s lower Clog P may improve bioavailability .
Biological Activity
1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound is characterized by a diazinane ring and a methoxy-substituted phenyl group, which contribute to its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features:
- A diazinane core
- Multiple carbonyl groups
- A methoxy group that enhances solubility and reactivity
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial activity . Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-1,3-diazinane-2,4,6-trione | S. aureus | 16 µg/mL |
| 5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | C. albicans | 8 µg/mL |
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. Notably, it has shown significant cytotoxic effects against several cancer cell lines, including hormone-dependent breast cancer cells (MCF-7). The cytotoxicity is attributed to its ability to induce apoptosis and inhibit cell proliferation without directly interacting with estrogen receptors.
Case Study: MCF-7 Cell Line
In a study assessing the effects of various diazinane derivatives on MCF-7 cells:
- Compound Tested : 5-(5-bis(4-methoxyphenyl)-4-phenylpent-4-enylamine)
- Result : Induced apoptosis in MCF-7 cells with an IC50 value of 12 µM.
The study concluded that the anticancer mechanisms may involve the modulation of signaling pathways related to cell survival and apoptosis.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on enzymes involved in metabolic pathways.
- Receptor Interaction : Although it does not interact with estrogen receptors significantly, it may influence other receptors or enzymes critical for cancer progression and microbial resistance.
Research Findings
Recent studies utilizing predictive models like PASS (Prediction of Activity Spectra for Substances) suggest that this compound could have a broader spectrum of biological activities beyond those currently explored. These predictions warrant further investigation into its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
